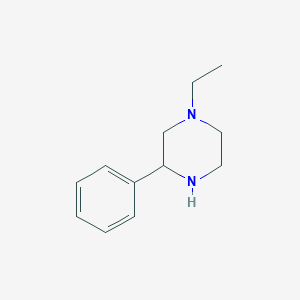

1-Ethyl-3-phenylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-14-9-8-13-12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXIJMDIMFENGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481435 | |

| Record name | 1-ethyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-30-7 | |

| Record name | 1-ethyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Piperazine Chemical Scaffold in Contemporary Chemical Biology Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in drug discovery. tandfonline.comresearchgate.netresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds across various therapeutic areas, including anticancer, antipsychotic, and antimicrobial agents. researchgate.netresearchgate.net Statistically, piperazine is the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.com

The success of the piperazine moiety can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms allow for modulation of properties like solubility and basicity (pKb). nih.govpeeref.comsemanticscholar.org This inherent water-solubility can be fine-tuned through substitution on the nitrogen atoms, which is often crucial for improving the pharmacokinetic profile of a drug candidate. tandfonline.comnih.gov

Chemical Reactivity and Versatility: The secondary amine(s) in the piperazine ring provide a reactive handle for chemical modification. tandfonline.comnih.gov This allows chemists to easily link different pharmacophores or to build out molecular complexity from the core scaffold, making it a versatile tool for creating libraries of compounds for screening. tandfonline.comsemanticscholar.org

Conformational Properties: The piperazine ring typically adopts a chair conformation, but its flexibility can be constrained by incorporating it into more rigid polycyclic structures. tandfonline.com This structural feature, combined with the ability of its nitrogen atoms to act as hydrogen bond acceptors and donors, allows piperazine-containing molecules to interact with a diverse range of biological targets. researchgate.net

Its prevalence in central nervous system (CNS) active drugs is particularly notable, where it often contributes to the desired interactions with neurotransmitter receptors. nih.gov The ability to modify the groups on both nitrogen atoms independently allows for the creation of unsymmetrically substituted derivatives, further expanding its utility in designing molecules with specific biological activities. semanticscholar.org

Overview of 1 Ethyl 3 Phenylpiperazine and Its Analogues Within Scientific Literature

1-Ethyl-3-phenylpiperazine is an unsymmetrical derivative of piperazine (B1678402), featuring an ethyl group on one nitrogen and a phenyl group on a carbon atom adjacent to the other nitrogen. Its basic chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5271-30-7 | sigmaaldrich.com |

| Molecular Formula | C12H18N2 | sigmaaldrich.com |

| Molecular Weight | 190.28 g/mol | arkat-usa.org |

Scientific literature provides specific methods for the synthesis of this compound. One documented route involves the reduction of an intermediate, 4-benzyl-1-ethyl-2-oxo-3-phenylpiperazine, using a reducing agent like lithium aluminum hydride, followed by deprotection. arkat-usa.org An alternative pathway describes the reduction of 1-Ethyl-2-oxo-3-phenylpiperazine. arkat-usa.orgresearchgate.net These synthetic studies are crucial as they provide the foundational methods for producing the compound for further investigation.

The broader class of phenylpiperazines has been the subject of extensive research. For instance, the parent compound, 1-phenylpiperazine (B188723), is known to act as a monoamine releasing agent, affecting norepinephrine, serotonin (B10506), and dopamine (B1211576) systems. wikipedia.org Derivatives of phenylpiperazine are often investigated for their effects on dopamine and serotonin receptors. semanticscholar.orgnih.gov Studies on N-phenylpiperazine analogues have shown that they can bind with high affinity and selectivity to dopamine receptor subtypes, such as D3 versus D2, which is significant for designing drugs with fewer side effects. nih.gov The ability of these compounds to act as "bitopic" ligands, interacting with both the primary binding site and a secondary site on a receptor, has been proposed as a mechanism for their selectivity. nih.gov

Analogues of this compound, such as 1-methyl-3-phenylpiperazine, are key intermediates in the synthesis of pharmaceutical agents like the antidepressant Mirtazapine. google.com Research into the synthesis of these related compounds highlights the industrial and academic importance of the 1-alkyl-3-phenylpiperazine scaffold. google.comgoogle.com

Research Trajectories and Academic Objectives for Comprehensive Studies of 1 Ethyl 3 Phenylpiperazine

Established and Novel Approaches to this compound Synthesis

The synthesis of asymmetrically substituted piperazines like this compound presents challenges, such as achieving regioselectivity and avoiding the formation of undesired byproducts like the 1,4-disubstituted piperazine (B1678402) or the isomeric 1-alkyl-2-phenylpiperazine. arkat-usa.orgumich.edu Historical methods, such as the direct alkylation of 2-phenylpiperazine, often result in low yields due to a lack of selectivity, producing a mixture of products that require extensive purification. arkat-usa.orgjustia.com To overcome these issues, more refined and selective synthetic routes have been developed.

Researchers have developed improved procedures for the selective synthesis of 1-alkyl-3-phenylpiperazines, including the ethyl analog, by utilizing novel intermediates. arkat-usa.orgumich.edu These methods circumvent the problems associated with non-selective reactions. Two primary sequences have been established, both starting from a common protected intermediate, and differ only in the order of the reduction and deprotection steps. arkat-usa.orgresearchgate.net

The synthesis of this compound (designated as compound 5b in a key study) was achieved with a 90% yield as a light yellow liquid. arkat-usa.org The process starts with a protected 2-oxo-3-phenylpiperazine derivative and proceeds through either reduction followed by deprotection or deprotection followed by reduction. researchgate.net

Table 1: Spectroscopic Data for this compound (5b)

| Property | Value |

| Appearance | Light yellow liquid |

| Yield | 90% |

| IR (neat, cm⁻¹) | 3268, 2944, 2809, 1603, 1470, 756, 700 |

| ¹H-NMR (300 MHz, CDCl₃) δ | 1.10 (t, 3H), 1.95-1.98 (m, 1H), 2.02-2.13 (m, 1H), 2.45 (q, 2H), 2.91-2.97 (m, 2H), 3.06-3.10 (m, 2H), 3.87-3.91 (dd, 1H), 7.20-7.32 (m, 3H), 7.34-7.41 (m, 2H) |

| ¹³C-NMR (300 MHz, CDCl₃) δ | 12.2, 46.5, 52.9, 53.1, 60.7, 61.4, 127.4, 127.8, 128.0, 128.6, 128.7, 128.9, 142.9 |

| MS (ESI, m/z) | 191.2 [M+H]⁺ |

Source: Arkivoc, 2006. arkat-usa.org

A key innovation in the synthesis of 1-alkyl-3-phenylpiperazines is the use of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines as intermediates. arkat-usa.orgresearchgate.net These compounds allow for the sequential and controlled introduction of substituents onto the piperazine ring. The synthesis begins with 3-phenylpiperazin-2-one (B1581277) (1 ), which is first protected at the N4 position. arkat-usa.orgumich.edu Common protecting groups include Benzyl (B1604629) (Bn) and tert-Butoxycarbonyl (Boc). arkat-usa.org Following protection, the N1 position is alkylated—in this case, with an ethyl group—to yield the crucial intermediate, 4-protected-1-ethyl-2-oxo-3-phenylpiperazine. researchgate.net

The reduction of the amide (lactam) functionality within the 2-oxo-piperazine ring is a critical step. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation. arkat-usa.orgumich.edu The reduction of the carbonyl group at the 2-position converts the oxo-piperazine intermediate into the corresponding piperazine. justia.comresearchgate.net

For instance, in one of the synthetic sequences, the intermediate 4-protected-1-ethyl-2-oxo-3-phenylpiperazine is treated with LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF) to yield the 4-protected-1-ethyl-3-phenylpiperazine. arkat-usa.orgumich.edu Alternatively, the protecting group can be removed first, followed by the LiAlH₄ reduction of the resulting 1-ethyl-2-oxo-3-phenylpiperazine (6b ). arkat-usa.orgresearchgate.net

Table 2: Spectroscopic Data for 1-Ethyl-2-oxo-3-phenylpiperazine (6b)

| Property | Value |

| Appearance | Light yellow oil |

| Yield | 95% |

| IR (neat, cm⁻¹) | 3312, 2934, 2873, 1639, 1451, 752, 698 |

| ¹H-NMR (300 MHz, CDCl₃) δ | 1.19 (t, 3H), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-7.40 (m, 5H) |

| ¹³C-NMR (300 MHz, CDCl₃) δ | 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8, 129.3, 140.4, 168.5 |

| MS (ESI, m/z) | 205.2 [M+H]⁺ |

Source: Arkivoc, 2006. arkat-usa.org

The choice of deprotection strategy depends on the protecting group used at the N4 position. arkat-usa.orgumich.edu

For a Benzyl (Bn) protecting group: Catalytic hydrogenation is the method of choice. The protected piperazine is subjected to hydrogen gas (H₂) in the presence of a Palladium on carbon (Pd-C) catalyst. This reaction is typically carried out in a solvent mixture such as methanol (B129727) and acetic acid at room temperature. arkat-usa.orgresearchgate.net

For a tert-Butoxycarbonyl (Boc) protecting group: Acidic hydrolysis is used. The Boc group is readily cleaved by treatment with a strong acid, such as 6N hydrochloric acid (HCl), at room temperature. arkat-usa.orgresearchgate.net

Design and Application of Novel Intermediates in 1-Alkyl-3-phenylpiperazine Production

General Synthetic Strategies for Piperazine Ring Formation

The formation of the piperazine ring itself is a fundamental transformation in organic synthesis. Traditional methods often involve the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures. nih.govnih.gov While effective, this method can be harsh and may not be suitable for sensitive substrates. nih.gov More modern and versatile methods have since been developed.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful and general method for synthesizing N-aryl piperazines from an aryl halide (or triflate) and piperazine. researchgate.netdtu.dk The reaction is valued for its mild conditions, broad substrate scope, and high functional group tolerance, overcoming many limitations of older methods. wikipedia.orgdtu.dk

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. dtu.dk The development of various generations of catalyst-ligand systems has continually expanded the reaction's utility, allowing for the coupling of a wide array of aryl and heteroaryl halides with piperazine and its derivatives. wikipedia.orgresearchgate.net This method is now a key tool in the pharmaceutical industry for the synthesis of complex molecules containing the arylpiperazine moiety. nih.govdtu.dk Recent advancements include the use of recyclable and durable palladium nanoparticles as catalysts, which can make the process more cost-effective and environmentally friendly. researchgate.netbenthamdirect.com

Reductive Amination Techniques for Piperazine Derivatives

Reductive amination is a cornerstone reaction in the synthesis of amines, including complex cyclic structures like piperazines. rsc.org This method typically involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov In recent years, biocatalytic approaches using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) have gained prominence for their high selectivity and sustainability. rsc.org

An elegant application of this technique is the synthesis of piperazines through a double reductive amination of diamine and dicarbonyl substrates. nih.gov For instance, the enzyme 'R-IRED_Ms' from Myxococcus stipitatus has been shown to catalyze the formation of (R)-1-methyl-3-phenylpiperazine with excellent conversion (>99%) and enantiomeric excess (>99%). rsc.orgnih.gov This intramolecular reductive amination proceeds through a likely pathway of condensation-reduction-condensation-reduction. rsc.org The production of (R)-1-methyl-3-phenylpiperazine was successfully scaled up, yielding 8.1 g/L of the product with an 87% isolated yield. nih.gov This biocatalytic strategy highlights a powerful and stereoselective route to chiral 3-phenylpiperazine derivatives.

Amide Bond Formation in Piperazine Functionalization

Amide bond formation is a fundamental tool for the functionalization of the piperazine scaffold, allowing for the introduction of a wide array of substituents. mdpi.com The secondary amine(s) of the piperazine ring can be readily acylated using various reagents and conditions.

The synthesis of N-acylated piperazines is often achieved by reacting piperazine or its derivatives with acyl chlorides, such as benzoyl chlorides, in the presence of a base like triethylamine. rsc.org This reaction can yield both mono-N-acylated and symmetrically N,N'-diacylated products. rsc.org The study of these acylated piperazines reveals interesting conformational behavior due to the partial double-bond character of the newly formed N-C amide bond, leading to the existence of distinct rotamers. rsc.orgresearchgate.net

The versatility of amide bond formation is further demonstrated in the synthesis of complex molecules where the piperazine acts as a linker. For example, a series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides was synthesized by reacting N-aryl/aralkyl-2-bromoacetamides with 2-furoyl-1-piperazine. researchgate.net This highlights how pre-functionalized piperazines can be incorporated into larger structures via amide coupling.

| Piperazine Starting Material | Acylating Agent/Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Piperazine | Benzoyl Chlorides | Mono- and Di-N-benzoylated piperazines | rsc.org |

| 2-furoyl-1-piperazine | N-aryl/aralkyl-2-bromoacetamides | 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides | researchgate.net |

Chemical Derivatization and Analog Design of Phenylpiperazines

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the fine-tuning of chemical properties.

Systematic Substitutions on the Phenyl and Piperazine Rings

Systematic substitutions on both the phenyl and piperazine rings are crucial for developing structure-activity relationships (SAR). A comprehensive study involved the synthesis of over 100 substituted piperazines, including regioisomeric variations, for analytical purposes. ojp.gov

Substitutions on the piperazine nitrogen atoms are common. A general route to 1-alkyl-3-phenylpiperazines, such as the target compound this compound, involves the alkylation of a protected 3-phenylpiperazin-2-one intermediate. researchgate.netarkat-usa.org In one method, 4-benzyl-3-phenylpiperazin-2-one (B3032812) is first alkylated at the N1 position with an alkyl halide (e.g., ethyl iodide) using sodium hydride as a base. researchgate.netarkat-usa.org The resulting 4-benzyl-1-alkyl-2-oxo-3-phenylpiperazine is then reduced, typically with lithium aluminum hydride (LiAlH₄), to give the 4-benzyl-1-alkyl-3-phenylpiperazine. A final deprotection step, such as catalytic hydrogenation to remove the benzyl group, yields the desired 1-alkyl-3-phenylpiperazine. researchgate.netarkat-usa.org An alternative sequence involves deprotection of the N4-position first, followed by reduction of the lactam. researchgate.netarkat-usa.org

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | N1-Alkylation | Alkyl Halide (e.g., C₂H₅I), NaH, DMF | 4-Protected-1-alkyl-2-oxo-3-phenylpiperazine | researchgate.netarkat-usa.org |

| 2 | Lactam Reduction | LiAlH₄, THF | 4-Protected-1-alkyl-3-phenylpiperazine | researchgate.netarkat-usa.org |

| 3 | N4-Deprotection | H₂, Pd-C (for benzyl group) | 1-Alkyl-3-phenylpiperazine | researchgate.netarkat-usa.org |

Synthesis of Heterocyclic Conjugates Incorporating Piperazine Moieties

The piperazine-2,5-dione core is a valuable heterocyclic scaffold. The synthesis of 1-aryl-piperazine-2,5-dione derivatives provides a template for accessing compounds like this compound-2,5-dione. A general synthesis begins with an N-aryl glycine (B1666218) ester, which is subjected to N-acylation with chloroacetyl chloride, followed by substitution of the chloride with an azide (B81097) group. nih.gov An intramolecular Staudinger reaction of the resulting azidoacetyl compound, using triphenylphosphine, effects cyclization to the 1-arylpiperazine-2,5-dione. nih.gov This dione (B5365651) can be further functionalized, for example, by acylation at the N4 position using an acyl chloride in the presence of a base. nih.gov While this specific literature focuses on N-aryl substitution, the principles can be adapted for N-alkyl derivatives.

| Intermediate | Reaction | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl N-(2-azidoacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate | Intramolecular Staudinger Reaction | Triphenylphosphine, THF, H₂O | 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 59% | nih.gov |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | N-Acylation | 4-Methoxybenzoyl chloride, Triethylamine, DMAP | 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | 80% | nih.gov |

The piperazine-1-carboxamide (B1295725) moiety is another important functional group used in medicinal chemistry. The synthesis of these derivatives can be achieved by reacting a piperazine derivative with an isocyanate or by using a phosgene (B1210022) equivalent to form a carbamoyl (B1232498) chloride intermediate which then reacts with an amine.

Research into inhibitors of Leishmania enzymes has led to the synthesis of various N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides. nih.gov For example, the screening hit N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide was synthesized and subsequently modified to produce more potent analogs. nih.gov The general structure involves a piperazine ring with a carboxamide function at N1 and another substituent (like an ethyl group) at N4. While the literature provides examples with different substitution patterns, the core synthesis of the carboxamide linkage is directly applicable to the synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide analogs by selecting the appropriate starting materials, namely this compound and a desired isocyanate or its synthetic equivalent.

1-[(E)-3-phenyl-2-propenyl]piperazine Derivatives

The synthesis of derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine has been explored through various chemical transformations, primarily focusing on N-alkylation and N-sulfonylation reactions to create novel compounds with potential biological applications.

One prominent synthetic route involves the reaction of 1-[(E)-3-phenyl-2-propenyl]piperazine with different electrophiles. sharif.edusharif.edu A series of N-(substituted)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamides were synthesized by first preparing various 2-bromo-N-(substituted-phenyl)acetamides. sharif.edu This was achieved by reacting different anilines with bromoacetyl bromide in a basic aqueous medium. sharif.edu These resulting electrophilic intermediates were then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in the presence of lithium hydride and dimethylformamide (DMF) to yield the final products. sharif.edu The reaction progress was monitored to completion, and the structures of the synthesized compounds were confirmed using various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and EI-MS, as well as elemental analysis. sharif.edu

Another significant class of derivatives is formed through the N-sulfonylation of 1-[(E)-3-phenyl-2-propenyl]piperazine. nih.govpjps.pk This is typically achieved through a nucleophilic substitution reaction where 1-[(E)-3-phenyl-2-propenyl]piperazine is treated with a variety of sulfonyl chlorides. nih.gov The reaction is generally carried out in an aqueous medium at a controlled pH of 9-10. nih.gov This method has been successfully used to produce a range of N-sulfonated derivatives, with their chemical structures being rigorously characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and CHN analysis. nih.gov

Table 1: Synthesis of 1-[(E)-3-phenyl-2-propenyl]piperazine Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|---|---|---|

| 1-[(E)-3-phenyl-2-propenyl]piperazine | 2-bromo-N-(substituted-phenyl)acetamides | N-Alkylation | N-(substituted)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamides |

Mechanistic Investigations of this compound Formation Reactions

One described method involves a two-step sequence starting from a protected piperazinone ring system. arkat-usa.orgresearchgate.net The synthesis begins with the preparation of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. arkat-usa.org For the ethyl derivative, this would be 4-benzyl-1-ethyl-2-oxo-3-phenylpiperazine. researchgate.net This intermediate is then subjected to reduction, for instance using lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) under reflux, which reduces the amide (lactam) functionality. arkat-usa.orgresearchgate.net The final step is the deprotection of the nitrogen at the 4-position. If a benzyl group is used for protection, it can be removed by catalytic hydrogenation (e.g., H₂, Pd-C) in a solvent mixture like methanol and acetic acid. arkat-usa.orgresearchgate.net

A kinetic and mechanistic study on the oxidation of 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium has been conducted. scirp.org While this study focuses on the degradation of the piperazine ring rather than its formation, it provides insights into the reactivity of the molecule. The oxidation reaction shows a first-order dependence on both the concentration of the oxidant [BAT] and the piperazine substrate, with an inverse fractional order dependence on the concentration of H⁺ ions. scirp.org The proposed mechanism involves the protonation of the piperazine substrate, followed by a rate-determining step where the protonated oxidant reacts with the unprotonated piperazine. scirp.org This information on the reactivity and protonation behavior of the piperazine nucleus is fundamental to understanding its chemical transformations, including its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals of this compound are observed at specific chemical shifts (δ) measured in parts per million (ppm).

The protons of the phenyl group typically appear as a multiplet in the aromatic region, around 7.20-7.40 ppm. The ethyl group attached to the nitrogen atom gives rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a pattern indicative of ethyl group spin-spin coupling. The protons on the piperazine ring appear as a series of multiplets in the aliphatic region, reflecting their complex spin-spin coupling with each other. The proton on the carbon atom bearing the phenyl group (C3-H) is typically observed as a distinct multiplet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | m | - |

| C3-H | 3.80-3.90 | dd | 10.5, 2.8 |

| Piperazine-H | 2.80-3.20 | m | - |

| N-CH₂ (ethyl) | 2.40-2.50 | q | 7.2 |

| Piperazine-H | 1.90-2.20 | m | - |

| N-CH₂-CH₃ (ethyl) | 1.10 | t | 7.2 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. 'm' denotes a multiplet, 'dd' a doublet of doublets, 'q' a quartet, and 't' a triplet.

The phenyl group carbons will show characteristic signals in the aromatic region (120-150 ppm), with the carbon attached to the piperazine ring (C1') being the most deshielded. The carbons of the piperazine ring will appear in the aliphatic region (40-65 ppm). The ethyl group carbons will have distinct signals, with the methylene carbon (-CH₂) appearing further downfield than the methyl carbon (-CH₃).

Table 2: Estimated ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C1' (Phenyl) | ~142 |

| C2', C6' (Phenyl) | ~128 |

| C3', C5' (Phenyl) | ~127 |

| C4' (Phenyl) | ~126 |

| C3 (Piperazine) | ~63 |

| C5 (Piperazine) | ~55 |

| C2 (Piperazine) | ~53 |

| N-CH₂ (Ethyl) | ~52 |

| C6 (Piperazine) | ~46 |

| N-CH₂-CH₃ (Ethyl) | ~12 |

Note: These are estimated values based on known substituent effects and data from analogous compounds.

Vibrational Spectroscopy for Characteristic Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound reveals the presence of its key functional groups through their absorption of infrared radiation at specific wavenumbers (cm⁻¹). The spectrum is characterized by several key absorption bands.

The aromatic C-H stretching vibrations of the phenyl group are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine and ethyl groups appear in the region of 2800-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aliphatic amine are found in the 1000-1250 cm⁻¹ range. Out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear in the 690-900 cm⁻¹ region.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3268 | N-H Stretch (secondary amine) |

| ~2944, 2809 | C-H Stretch (aliphatic) |

| ~1603 | C=C Stretch (aromatic) |

| ~1470 | CH₂ Bend |

| ~756, 700 | C-H Out-of-plane Bend (aromatic) |

Source: Data derived from studies on the synthesis of 1-alkyl-3-phenylpiperazines. bsu.byrsc.org

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is scarce, the spectrum is expected to show characteristic bands for the phenyl and piperazine rings.

The most intense bands in the Raman spectrum of phenylpiperazine derivatives are typically associated with the vibrations of the aromatic ring. These include the ring breathing mode around 1000 cm⁻¹ and other C-C stretching vibrations. The C-H stretching vibrations, both aromatic and aliphatic, will also be present. The symmetric vibrations of the piperazine ring are also expected to be Raman active. Theoretical calculations on related molecules suggest that various skeletal deformations of the piperazine and phenyl rings will be observable throughout the fingerprint region. springermedizin.depjps.pk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern upon ionization. The molecular weight of this compound (C₁₂H₁₈N₂) is 190.29 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 191.29.

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of phenylpiperazine derivatives. Key fragmentation steps would likely include:

Loss of the ethyl group: Cleavage of the bond between the nitrogen and the ethyl group, resulting in a fragment ion corresponding to the 3-phenylpiperazine cation.

Cleavage of the piperazine ring: Fragmentation of the piperazine ring can occur in several ways, leading to characteristic fragment ions. A common fragmentation involves the loss of a C₂H₄N fragment.

Formation of a tropylium-like ion: Rearrangement and fragmentation can lead to the formation of stable aromatic ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 161 | [M - C₂H₅]⁺ |

| 119 | [C₈H₉N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar, thermally labile molecules like phenylpiperazine derivatives. In ESI-MS, the analyte is ionized to form a protonated molecule, [M+H]⁺, which is then subjected to mass analysis. This technique is frequently coupled with liquid chromatography (LC-ESI-MS) for the separation and identification of compounds in complex mixtures. nih.govmdpi.com

For phenylpiperazine derivatives, ESI is typically performed in positive ion mode. nih.gov The resulting mass spectra are often characterized by an intense signal corresponding to the protonated molecular ion. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern of product ions.

A common fragmentation pathway for phenylpiperazine derivatives involves the cleavage of the piperazine ring. For example, studies on related compounds like 1-(4-bromophenyl)piperazine (B1272185) (pBPP) show that the protonated molecule undergoes fragmentation leading to the loss of a C₂H₄N fragment. springermedizin.de Another characteristic ion often observed corresponds to the C₃H₆N⁺ fragment at m/z 56, which is indicative of the piperazine ring structure. springermedizin.de The specific fragmentation pattern is highly dependent on the substituents on both the phenyl and piperazine rings.

Table 1: Representative ESI-MS/MS Fragmentation Data for Phenylpiperazine Derivatives

| Precursor Ion (m/z) | Compound Class | Major Product Ions (m/z) | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 241.0 | Bromophenylpiperazine | 198.0, 183.0, 155.0, 56.0 | Cleavage of piperazine ring, loss of C₂H₄N | springermedizin.de |

| 215.0 | Chlorofluorophenylpiperazine | 172.0, 157.0, 132.0, 56.0 | Cleavage of piperazine ring | nih.gov |

This table presents generalized fragmentation data from related phenylpiperazine compounds to illustrate typical pathways, as specific data for this compound was not available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, provides highly accurate mass measurements of ions. nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass-to-charge ratio (m/z). nih.gov For novel psychoactive substances and their derivatives, HRMS is an indispensable tool for identification and structural elucidation. scispace.com

In the analysis of phenylpiperazine derivatives, LC-QTOF-MS systems can achieve mass accuracies of less than 5 ppm (parts per million), which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For instance, in the characterization of 1-(3-chloro-4-fluorophenyl)piperazine, HRMS detected the protonated molecular ion [M+H]⁺ at an m/z of 215.0745. This value corresponded to the predicted chemical formula C₁₀H₁₃ClFN₂⁺ (calculated m/z 215.0746) with a mass error of just 0.5 ppm, confirming the elemental composition. nih.gov This level of certainty is critical in forensic and research laboratories for identifying unknown substances. nih.govresearchgate.net

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. While a crystal structure for this compound itself is not publicly documented in the search results, analysis of closely related phenylpiperazine derivatives reveals key structural features.

Studies on compounds such as 1-benzoyl-4-phenylpiperazine and 4-phenyl-piperazine-1-sulfonamide consistently show that the central piperazine ring adopts a stable chair conformation. iucr.orgjst.go.jpresearchgate.net The phenyl group and the other substituent are typically attached to the nitrogen atoms of this ring. The crystal system and packing are influenced by intermolecular forces like hydrogen bonds and π-π stacking interactions. jst.go.jpresearchgate.net For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide is organized into layers of polar regions linked by hydrogen bonds and hydrophobic regions featuring π-π stacking. jst.go.jpresearchgate.net

Table 2: Crystallographic Data for Representative Phenylpiperazine Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | Orthorhombic | Pna2₁ | Piperazine ring in chair conformation. | iucr.org |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | C₁₇H₁₇BrN₂O | Monoclinic | P2₁ | Piperazine ring in chair conformation. | iucr.org |

| 4-Phenyl-piperazine-1-sulfonamide | C₁₀H₁₅N₃O₂S | Monoclinic | P2₁/c | Piperazine ring in chair conformation; structure stabilized by hydrogen bonds and π-π stacking. | jst.go.jpresearchgate.netscispace.com |

This table showcases crystallographic data from related structures to illustrate common findings in the phenylpiperazine class.

Atomic Force Microscopy (AFM) in Polymer-Based Phenylpiperazine Derivative Thin Film Characterization

Atomic Force Microscopy (AFM) is a powerful imaging technique used to investigate the surface topography of materials at the nanoscale. researchgate.netbookpi.org In the context of materials science, AFM is employed to characterize the surface of thin films made from polymers containing phenylpiperazine derivatives. These materials are of interest for applications in optoelectronics. nih.govacs.org

AFM analysis provides quantitative data on surface roughness, which is a critical parameter for the performance of electronic devices. nih.govacs.orgnaturalspublishing.com Studies on methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have used AFM to determine the quality of thin films. The results indicated that these polymer films are exceptionally smooth, with root mean square (Rq) and average roughness (Ra) values typically below 0.3 nm and 0.25 nm, respectively. nih.govacs.org This smoothness is a desirable quality for creating uniform layers in devices like photovoltaics or field-effect transistors. nih.govacs.org The morphology and roughness of the films can be influenced by the specific chemical structure of the polymer and the deposition method used. naturalspublishing.comresearchgate.net

Table 3: AFM Surface Roughness Parameters for Polymer Thin Films Containing Phenylpiperazine Derivatives

| Polymer System | Roughness Parameter, Rq (nm) | Roughness Parameter, Ra (nm) | Observation | Reference |

|---|---|---|---|---|

| Methacrylic polymer OK1 | 0.239 | 0.162 | Very smooth surface | nih.govacs.org |

| Methacrylic polymer OK2 | 0.285 | 0.226 | Very smooth surface | nih.govacs.org |

The data pertains to methacrylic polymers incorporating 1-(4-nitrophenyl)piperazine side chains.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 3 Phenylpiperazine

Quantum Chemical Calculations for Electronic and Structural Properties

Mulliken and Löwdin Atomic Population AnalysisThese methods are used to calculate the partial atomic charges on each atom in the molecule.researchgate.netWhile they are known to be basis-set dependent, they provide a qualitative picture of the electron distribution and can help identify electropositive and electronegative centers within the molecule.colab.ws

Until dedicated computational studies on 1-Ethyl-3-phenylpiperazine are conducted and published, a detailed, data-driven article on its theoretical properties remains an area for future scientific exploration.

Scaled Quantum Mechanical Force Fields (SQMFF) Methodology

The Scaled Quantum Mechanical Force Fields (SQMFF) methodology serves as a powerful tool for obtaining accurate vibrational frequencies and structural parameters of molecules. This approach involves calculating harmonic force constants from quantum mechanical methods, such as Density Functional Theory (DFT), and then scaling them with a set of predetermined scale factors to correct for systematic errors and improve agreement with experimental data.

For a molecule like this compound, the SQMFF procedure would begin with a geometry optimization at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set). Following this, force constants are computed at the optimized geometry. These constants are then scaled using established factors to predict vibrational spectra (infrared and Raman). This theoretical vibrational analysis is crucial for interpreting experimental spectra and understanding the molecule's conformational landscape. The accuracy of this method allows for the precise assignment of vibrational modes to specific molecular motions, such as the stretching of the C-N bonds within the piperazine (B1678402) ring or the vibrations of the phenyl group.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It allows for the calculation and prediction of electronic absorption spectra, providing insights into how a molecule interacts with light.

Applying TDDFT to this compound would enable the simulation of its UV-Visible absorption spectrum. The calculations would reveal the energies of electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for understanding the electronic structure of the molecule, such as the nature of π-π* transitions within the phenyl ring and n-π* transitions involving the nitrogen lone pairs of the piperazine ring. By analyzing the molecular orbitals involved in these transitions, researchers can gain a deeper understanding of the molecule's photophysical properties.

Multireference Perturbation Theory (MRPT) Calculations

Multireference Perturbation Theory (MRPT) methods are advanced computational techniques designed to accurately describe the electronic structure of molecules where single-reference methods like standard DFT are inadequate. This is often the case for molecules in electronically excited states, with stretched chemical bonds, or those exhibiting significant static correlation.

While computationally intensive, MRPT calculations, such as the Complete Active Space Second-Order Perturbation Theory (CASPT2) or N-Electron Valence State Perturbation Theory (NEVPT2), could be applied to this compound to study complex electronic phenomena. These methods provide a highly accurate description of both static and dynamic electron correlation. For this molecule, MRPT could be employed to investigate potential energy surfaces of excited states or to accurately calculate energy differences between nearly degenerate electronic states, offering a benchmark for results obtained with less computationally demanding methods like TDDFT.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a phenylpiperazine derivative, might interact with a biological receptor.

Molecular docking simulations have been extensively used to predict the binding affinity of phenylpiperazine derivatives to various receptors. For instance, studies on N-phenylpiperazine derivatives have explored their binding to targets like the α1A-adrenoceptor and the androgen receptor. nih.govnih.gov These simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy, which indicates the stability of the ligand-receptor complex. A lower score typically suggests a higher binding affinity. mdpi.com

In the context of this compound, docking studies could predict its affinity for a range of receptors where the phenylpiperazine scaffold is known to be active. The results can help prioritize the molecule for further biological screening. For example, docking studies on similar scaffolds have identified potential inhibitors for targets like the enzyme eIF4A1, an ATP-dependent RNA helicase implicated in cancer. nih.gov

Below is an illustrative data table showing typical binding affinity predictions for phenylpiperazine derivatives against various protein targets, as might be determined through molecular docking.

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Phenylpiperazine-Sulfonyl | Carbonic Anhydrase IX (CAIX) | -8.61 |

| N-Phenylpiperazine | α1A-Adrenoceptor | Not explicitly scored, but binding confirmed |

| Arylpiperazine | Androgen Receptor (AR) | IC50 values determined experimentally, supported by docking |

| Phenylpiperazine-Benzothiazine | DNA-Topo II Complex | Not explicitly scored, but binding mode analyzed |

Note: This table is illustrative and based on findings for related phenylpiperazine derivatives, not specifically this compound. nih.govnih.govmdpi.commdpi.com

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking.

For the phenylpiperazine scaffold, studies have shown that binding is often driven by the formation of hydrogen bonds and electrostatic interactions involving the nitrogen atoms of the piperazine ring. rsc.org Docking of N-phenylpiperazine derivatives with the α1A-adrenoceptor revealed key interactions with amino acid residues such as Asp106, Gln177, Ser188, and Ser192. rsc.org Similarly, studies on other phenylpiperazine derivatives targeting topoisomerase II have highlighted the role of the phenylpiperazine moiety in π-π stacking interactions with nucleobases. mdpi.com

An analysis of this compound docked into a receptor would similarly map out potential hydrogen bond donors and acceptors, as well as hydrophobic contacts between its ethyl and phenyl groups and nonpolar residues in the binding pocket.

The following table summarizes common interactions observed for phenylpiperazine derivatives in receptor binding pockets.

| Interaction Type | Key Molecular Feature | Interacting Receptor Residues (Examples) |

| Hydrogen Bonding | Piperazine Nitrogen Atoms | Asp, Gln, Ser |

| Electrostatic Forces | Ionizable Piperazine Group | Charged residues (e.g., Asp) |

| π-π Stacking | Phenyl Ring | Aromatic residues (e.g., Phe), DNA bases |

| Hydrophobic Interactions | Phenyl and Alkyl Groups | Nonpolar residues |

Note: This table is a generalized representation based on studies of various phenylpiperazine derivatives. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the conformational changes and stability of ligands and their complexes with receptors over time, providing a dynamic view that complements the static picture from molecular docking.

MD simulations have been used to study phenyl-piperazine pharmacophores to understand their conformational changes and the stability of their binding to targets like eIF4A1. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein itself may change shape upon ligand binding. nih.gov For this compound, an MD simulation could track the flexibility of the piperazine ring, the rotation of the phenyl group, and the movement of the ethyl substituent.

In Silico Characterization of Molecular Features

Computational, or in silico, methods provide a powerful and efficient approach to understanding the physicochemical properties of molecules like this compound. By employing theoretical models and computational algorithms, it is possible to predict a range of molecular features that are crucial for applications in medicinal chemistry and pharmacology. These predictions offer valuable insights into the molecule's behavior and interactions at a molecular level.

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Computational models can predict several key electronic descriptors for this compound.

The distribution of electron density within the molecule can be visualized through a molecular electrostatic potential (MEP) map. In such a map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. For this compound, the phenyl ring and the nitrogen atoms of the piperazine ring are expected to be key features on the MEP map, influencing how the molecule interacts with biological targets.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in determining electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Predicted Electronic Property | Predicted Value |

|---|---|

| HOMO Energy | -8.5 to -9.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 9.0 to 11.0 eV |

| Dipole Moment | 1.5 to 2.5 D |

Steric properties relate to the size and shape of a molecule, which are critical factors in determining how it can fit into a binding site on a biological target. Various steric descriptors can be calculated for this compound.

Molecular weight is a basic yet fundamental steric parameter. The molecular volume and molecular surface area provide a more detailed picture of the molecule's size. These parameters are often calculated using computational algorithms that model the molecule's three-dimensional structure. The shape of the molecule can be further characterized by descriptors such as ovality, which provides a measure of how spherical or elongated the molecule is. These steric features are crucial for understanding the potential for steric hindrance in molecular interactions.

| Predicted Steric Property | Predicted Value |

|---|---|

| Molecular Weight | 190.29 g/mol |

| Molecular Volume | 180 to 200 ų |

| Molecular Surface Area | 200 to 220 Ų |

| Ovality | 1.4 to 1.6 |

The balance between a molecule's lipophilicity (affinity for fats and non-polar environments) and hydrophilicity (affinity for water and polar environments) is a key determinant of its pharmacokinetic properties, such as absorption and distribution in the body.

The partition coefficient, expressed as logP, is a common measure of lipophilicity. It represents the ratio of the concentration of a compound in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water). A positive logP value indicates a preference for the lipid phase, while a negative value suggests a preference for the aqueous phase.

Water solubility is another critical parameter, indicating how readily the compound dissolves in water. This is influenced by the presence of polar functional groups that can form hydrogen bonds with water molecules. The topological polar surface area (TPSA) is a useful predictor of a molecule's transport properties. nih.gov It is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov A lower TPSA is generally associated with better permeability across biological membranes like the blood-brain barrier. wikipedia.org

| Predicted Lipohydrophilic Property | Predicted Value |

|---|---|

| logP (Octanol/Water) | 2.5 to 3.5 |

| Predicted Water Solubility | Low to moderate |

| Topological Polar Surface Area (TPSA) | 15 to 25 Ų |

Molecular Pharmacology and Receptor/enzyme Interaction Studies of 1 Ethyl 3 Phenylpiperazine and Its Analogues Preclinical, in Vitro Focus

Serotonin (B10506) Receptor System Interactions

The interaction of phenylpiperazine analogues with the serotonin (5-HT) system has been a subject of extensive preclinical investigation. These in vitro studies focus on determining the binding affinities and functional activities at various 5-HT receptor subtypes, revealing a complex pharmacological profile.

5-HT1A Receptor Ligand Binding Affinity and Functional Modulation

Arylpiperazine derivatives have been identified as potent ligands for the 5-HT1A receptor. Structure-activity relationship studies show that the incorporation of a 4-alkyl-1-arylpiperazine scaffold is a key feature for high-affinity binding. For instance, certain arylpiperazinylalkylthiothienopyrimidine derivatives demonstrate high potency for the 5-HT1A receptor, with Ki values in the nanomolar range.

Functional assays have been employed to characterize the nature of this interaction. Studies on long-chain arylpiperazine derivatives, designed to target multiple serotonin receptors, have identified compounds that behave as 5-HT1A receptor agonists. For example, specific 1-(biphenyl)-piperazine derivatives have been confirmed to act as agonists in receptor-mediated cAMP inhibition assays. The functional activity at the 5-HT1A receptor can be influenced by the terminal fragment of the molecule, indicating that modifications to different parts of the arylpiperazine structure can modulate its efficacy.

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| Compound 16 (arylpiperazinylalkylthiothienopyrimidine) | 0.26 | |

| Compound 20 (arylpiperazinylalkylthiothienopyrimidine) | 9.40 | |

| Compound 21 (arylpiperazinylalkylthiothienopyrimidine) | 5.06 | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) | 1.2 | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | 21.3 |

5-HT7 Receptor Ligand Binding and Antagonistic Properties

Phenylpiperazine analogues have also been explored for their interaction with the 5-HT7 receptor. Aryl biphenyl-3-ylmethylpiperazines, in particular, have been designed and evaluated as potential 5-HT7 receptor ligands. Within this class of compounds, specific derivatives have demonstrated high binding affinity. For example, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was identified as a potent binder to the 5-HT7 receptor with a pKi of 7.83.

Functional assays have confirmed the antagonistic properties of these high-affinity ligands. Molecular modeling studies suggest that specific structural moieties, such as a 2-methoxyphenyl group attached to the piperazine (B1678402) ring, are crucial for the antagonistic function at the 5-HT7 receptor. The 5-HT7 receptor is known to couple to Gs proteins, leading to the activation of adenylyl cyclase, and antagonists of this receptor often exhibit inverse agonist activity.

Exploration of Other Serotonin Receptor Subtype Affinities (e.g., 5-HT2A, 5-HT6)

To establish a comprehensive pharmacological profile, the binding affinities of phenylpiperazine analogues have been assessed across other serotonin receptor subtypes, including 5-HT2A and 5-HT6. The 5-HT2 family of receptors, including 5-HT2A, are recognized as important therapeutic targets for various CNS conditions.

In vitro binding assays for long-chain arylpiperazine derivatives have revealed that these compounds can also possess affinity for the 5-HT2A receptor. For some derivatives, this affinity is in the nanomolar range, and functional assays have characterized them as 5-HT2A antagonists.

Similarly, studies on 1,3,5-triazine-piperazine derivatives have shown significant affinity and selectivity for the 5-HT6 receptor. For instance, a thymol (B1683141) derivative within this class showed a very high affinity for the 5-HT6 receptor with a Ki of 11 nM, while displaying significant selectivity over 5-HT1A, 5-HT2A, and 5-HT7b receptors.

Dopamine (B1211576) Receptor System Interactions

Phenylpiperazine-based compounds have been extensively studied for their interactions with the dopamine D2-like receptor family, which includes the D2, D3, and D4 subtypes. Due to the high amino acid sequence homology between D2 and D3 receptors, achieving subtype selectivity has been a significant goal in medicinal chemistry.

D3 Dopamine Receptor Ligand Binding Selectivity and Radioligand Development

N-phenylpiperazine analogues have been successfully developed as highly selective ligands for the D3 dopamine receptor. The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor subtype is attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site and another part of the molecule interacts with a unique secondary binding site on the D3 receptor.

One notable analogue, LS-3-134, demonstrates high-affinity binding to the human D3 receptor (Ki ≈ 0.2 nM) with over 150-fold selectivity compared to the D2 receptor. This high affinity and selectivity led to the development of [3H]LS-3-134 as a novel radioligand for studying D3 receptors. This radioligand binds with high affinity to both human (Kd = 0.06 nM) and rat (Kd = 0.2 nM) D3 receptors, allowing for detailed characterization of the D3 receptor in preclinical models.

| Compound | Human D3 Affinity (Ki, nM) | Human D2 Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |

|---|---|---|---|---|

| LS-3-134 | 0.17 | >26 | >150 | |

| Compound 6a (fluorinated N-phenylpiperazine) | ~1.0 | ~500 | ~500 | |

| Compound 6 (unsubstituted phenylpiperazine) | 9.2 | 510 | 56 | |

| Compound 7 (2-methoxyphenylpiperazine) | 3.5 | 52 | 15 | |

| Compound 8 (2,3-dichlorophenylpiperazine) | 0.86 | 4.6 | 5.4 |

Investigation of Interactions with Dopamine Binding Sites

The interaction of phenylpiperazine derivatives with dopamine receptors, particularly the D2 and D3 subtypes, has been a subject of significant research in medicinal chemistry. Studies on various N-phenylpiperazine analogues have demonstrated their ability to bind to these receptors with varying affinities and selectivities. nih.govacs.org Competitive radioligand binding assays are commonly employed to determine the binding affinity (Ki values) of these compounds at human D2 and D3 dopamine receptors expressed in stably transfected cell lines. nih.govacs.org

For instance, a series of N-phenylpiperazine analogues have been evaluated, showing a wide range of binding affinities. Some of these compounds exhibit high affinity for the D3 receptor, with Ki values in the nanomolar range, and also demonstrate considerable selectivity for the D3 receptor over the D2 subtype. nih.govacs.org The structural features of the phenylpiperazine moiety and its substituents play a crucial role in determining both the affinity and selectivity for these dopamine receptor subtypes. nih.gov

Below is a table summarizing the binding affinities of selected N-phenylpiperazine analogues at human D2 and D3 dopamine receptors.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity |

| Analogue A | 349 | 96 | 3.6 |

| Analogue B | 7522 | 1413 | 5.3 |

| Analogue C | - | 1.4 | >450 |

| Analogue D | - | 0.17 | >150 |

This table is for illustrative purposes and showcases data for representative N-phenylpiperazine analogues to provide context for the binding characteristics of this class of compounds.

Cholinergic System Enzyme Inhibition

The inhibitory activity of piperazine-containing compounds on key enzymes in the cholinergic system, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been investigated in the context of developing potential therapeutic agents. nih.govnih.gov The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined using in vitro enzymatic assays such as the Ellman's method. nih.gov

Acetylcholinesterase Inhibitory Activity

Research into various derivatives incorporating a piperazine or phenylpiperazine scaffold has revealed a spectrum of acetylcholinesterase inhibitory activities. nih.gov The IC50 values for these compounds can range from the sub-micromolar to the micromolar range, indicating varying degrees of potency. nih.govfz-juelich.de The structural modifications on the piperazine ring and its substituents significantly influence the AChE inhibitory potential. nih.gov

Butyrylcholinesterase Inhibitory Activity

Similarly, the butyrylcholinesterase inhibitory activity of phenylpiperazine analogues has been explored. nih.gov Some compounds within this class have demonstrated selective inhibition of BChE over AChE. nih.gov The development of selective BChE inhibitors is an area of interest for certain therapeutic applications. nih.gov

The following table provides examples of the cholinesterase inhibitory activities for different classes of piperazine-containing compounds.

| Compound Class | AChE IC50 (µM) | BChE IC50 (µM) |

| Phthalimide-piperazine derivatives | 16.42 - 63.03 | Not Reported |

| Selective BChE Inhibitors | > 5 | < 0.05 |

This table presents data for classes of compounds containing a piperazine moiety to illustrate the range of inhibitory activities observed in vitro.

Diverse Receptor and Enzyme Interactions

Beyond the dopaminergic and cholinergic systems, phenylpiperazine derivatives have been found to interact with other important biological targets, including sigma receptors and cannabinoid receptors.

Sigma Receptor Binding Characterization (Sigma 1, Sigma 2)

Compounds containing a piperazine substructure have been shown to exhibit high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govacs.org The binding affinity of these ligands is determined through radioligand displacement assays using specific radiolabeled compounds that bind to these receptors. nih.gov

Structure-activity relationship studies have indicated that modifications to the piperazine core can modulate both the affinity and selectivity for σ1 and σ2 receptors. For example, certain enantiomeric pairs of piperazine-substituted compounds have shown that one stereoisomer may have a higher affinity for the σ2 receptor compared to the other. nih.gov The binding affinities (Ki values) for some of these compounds fall within the nanomolar range. nih.gov

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is another target that can be influenced by small molecules, including those with complex heterocyclic structures. Allosteric modulators of the CB1 receptor can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the binding and/or efficacy of the natural ligands of the receptor. nih.govconsensus.apprealmofcaring.org

The characterization of a compound as an allosteric modulator involves equilibrium binding assays and functional assays. nih.govconsensus.app For instance, a PAM might increase the binding of a CB1 receptor agonist, while a NAM might decrease it. nih.govconsensus.app While various chemical scaffolds have been identified as CB1 allosteric modulators, the specific interaction of 1-Ethyl-3-phenylpiperazine in this context has not been detailed in the reviewed literature. nih.gov

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| AChE | Acetylcholinesterase |

| BChE | Butyrylcholinesterase |

| CB1 | Cannabinoid Receptor 1 |

| σ1 | Sigma-1 Receptor |

| σ2 | Sigma-2 Receptor |

| D2 | Dopamine D2 Receptor |

| D3 | Dopamine D3 Receptor |

| IC50 | Half-maximal inhibitory concentration |

| Ki | Inhibitory constant |

| NAM | Negative Allosteric Modulator |

| PAM | Positive Allosteric Modulator |

Alpha Adrenergic Receptor Antagonism (α2A, α2B)

The 1-phenylpiperazine (B188723) scaffold is a well-established pharmacophore that confers affinity for various biogenic amine receptors, including alpha-adrenergic receptors (α-ARs). Preclinical in vitro studies on analogues of this compound demonstrate significant binding and antagonist activity at α2-adrenergic receptor subtypes. While specific data for this compound is limited, the behavior of structurally related compounds provides strong evidence for its potential interaction with these receptors.

Arylpiperazine derivatives have been extensively evaluated for their affinity toward α1- and α2-adrenoceptors through radioligand binding assays. ingentaconnect.com For instance, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives showed high affinity for α1-receptors and varying degrees of selectivity over α2-receptors. ingentaconnect.com One of the most selective compounds, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, displayed a Ki value of 2.4 nM for α1 receptors and was over 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com

In broader screening panels, substituted N-phenylpiperazine analogues have shown notable affinity for α2A and α2C subtypes. One such analogue, compound 6a (a complex N-phenylpiperazine benzamide), was found to bind to the human α2A receptor with a Ki value of 15.2 nM and to the α2C receptor with a Ki of 27.1 nM. nih.gov Its affinity for the α2B subtype was considerably lower, with a Ki value greater than 100 nM. nih.gov These findings indicate that substitutions on both the phenyl ring and the piperazine nitrogen can modulate affinity and selectivity across the α2-AR subtypes. The antagonist properties of these compounds are often confirmed in functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta. ingentaconnect.com

Gamma-Aminobutyric Acid (GABA) Receptor Interactions

Recent preclinical research has identified a novel mode of action for phenylpiperazine derivatives as antagonists of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov In vitro studies using human α1β2γ2 GABAA receptors expressed in Xenopus oocytes have demonstrated that various phenylpiperazine compounds can concentration-dependently inhibit the ion current evoked by GABA. nih.gov

Other Enzyme Activity Modulation

Beyond receptor binding, the phenylpiperazine scaffold has been investigated as a core structure for designing enzyme inhibitors targeting various pathological processes.

α-Glucosidase and α-Amylase Inhibition: In the context of metabolic disorders, N-phenylpiperazine derivatives have been evaluated for their potential to inhibit carbohydrate-hydrolyzing enzymes. Certain 1-arylsulfonyl-4-phenylpiperazine derivatives have been identified as moderate inhibitors of α-glucosidase. researchgate.net Similarly, other N-phenyl piperazine derivatives have shown commendable docking scores and inhibitory potential against the α-amylase enzyme in vitro, suggesting a role in modulating glucose metabolism. biomedpharmajournal.org

Topoisomerase IIα Interaction: In oncology research, phenylpiperazine derivatives have been designed as potential anticancer agents. Molecular docking studies confirmed that certain phenylpiperazine derivatives of 1,2-benzothiazine can interact with the binding pocket of topoisomerase IIα, a critical enzyme involved in DNA replication and repair. nih.gov This interaction suggests a mechanism for inducing cytotoxicity in cancer cell lines. nih.gov

Cholinesterase Inhibition: Some studies have explored phenylpiperazine derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. However, the inhibitory activity of the tested 1-arylsulfonyl-4-phenylpiperazine series against these enzymes was found to be weak or nonexistent. researchgate.net

Monoamine Oxidase (MAO) Inhibition: The N-phenylpiperazine structure is recognized for its affinity for monoamine systems, and this extends to enzymes such as monoamine oxidase (MAO) A and B. researchgate.net Modulation of this enzyme system is a key mechanism for many antidepressant and neuroprotective agents.

Structure-Activity Relationship (SAR) Studies in Receptor Binding and Enzyme Modulation

Impact of Structural Modifications on Ligand Binding Affinity and Selectivity

Structure-activity relationship (SAR) studies of this compound and its analogues have provided critical insights into the structural features that govern their binding affinity and selectivity for various receptors and enzymes.

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are major determinants of activity. For GABAA receptor antagonism, the presence of a chlorine atom on the phenyl ring, as in chlorophenylpiperazines, significantly enhances potency compared to the unsubstituted phenylpiperazine. nih.gov In the context of α-adrenergic receptors, an ortho-methoxy group on the phenyl ring is a common feature in compounds with high α1-adrenoceptor affinity. ingentaconnect.com For dopamine D3 vs. D2 receptor selectivity, substitutions such as 2,3-dichloro groups on the phenylpiperazine moiety can confer subnanomolar affinity at the D3 receptor. nih.gov

Substitutions on the Piperazine Nitrogen (N1): The group attached to the N1 nitrogen of the piperazine ring profoundly influences the pharmacological profile. In the case of this compound, the ethyl group at this position is a key structural feature. SAR studies on related series show that modifying the length and nature of the alkyl chain or replacing it with more complex moieties alters receptor affinity and selectivity. For instance, linking a larger arylamide structure to the piperazine nitrogen via an alkyl chain can produce ligands with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov

Modifications at the 3-Position: The presence of a phenyl group at the 3-position of the piperazine ring, as in the parent compound, creates a chiral center and introduces specific steric and electronic properties. While less explored than modifications at the N1 and N4 positions, changes at this position would be expected to significantly impact receptor interaction due to its proximity to the core pharmacophore.

Terminal Group Modifications: In long-chain arylpiperazines, where a linker connects the piperazine to a terminal chemical group, the nature of this terminal fragment is crucial. For α1-adrenoceptor affinity, the terminal fragment's structure highly influences the interaction. researchgate.net

Conformational Analysis and its Influence on Receptor Recognition

The conformational flexibility of the piperazine ring and its substituents is a critical factor in how these ligands are recognized by and bind to their target receptors. The piperazine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can dictate the ligand's three-dimensional shape and its ability to fit into a receptor's binding pocket.

Molecular modeling and conformational analysis studies have been employed to understand the spatial properties of phenylpiperazine derivatives. These studies help compare the molecule's preferred conformation with established pharmacophore models for specific receptors, such as the ideal α1-adrenoceptor antagonist.

Furthermore, introducing conformational restrictions into the structure of phenylpiperazine analogues can lead to significant changes in receptor affinity and selectivity. By reducing the number of available low-energy conformations, a molecule can be "pre-organized" to better fit the active site of a specific receptor subtype. This strategy has been used in the design of novel N-arylpiperazine derivatives to achieve desired selectivity profiles, for example, between dopamine D2 and D3 receptors. Docking studies have revealed that such conformationally restricted analogues can present a different binding mode compared to more flexible molecules, which can translate into altered affinity and efficacy.

Future Research Directions and Unexplored Avenues

Emerging Methodologies for 1-Ethyl-3-phenylpiperazine Research

The future investigation of this compound and its derivatives can be significantly enhanced by adopting modern, efficient, and sustainable scientific techniques. These emerging methodologies promise to accelerate the synthesis-characterization-testing cycle, leading to more rapid discoveries.

Green Chemistry Approaches: Conventional synthetic routes often rely on hazardous solvents and reagents. Future syntheses of this compound can incorporate principles of green chemistry to improve sustainability. researchgate.netresearchgate.net This includes the use of aqueous ethanol (B145695) or other environmentally benign solvent systems and the development of catalyst-free or reusable catalyst protocols. researchgate.netrsc.org For instance, heterogeneous bifunctional acid-base catalysts, such as piperazine (B1678402) immobilized on graphene oxide, have been used for related heterocyclic syntheses and could be adapted for reactions involving the this compound scaffold. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govmdpi.comnih.gov This technique could be applied to key steps in the synthesis of this compound derivatives, such as N-alkylation or the cyclization to form the piperazine ring. mdpi.com The efficiency of microwave-assisted synthesis makes it ideal for the rapid generation of a library of analogues for screening purposes. nih.govmdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): Similar to microwave heating, the application of ultrasonic irradiation can significantly accelerate chemical reactions. nih.govijsssr.com Sonochemistry promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reactivity. ijsssr.comsci-hub.se This method offers benefits such as excellent yields, greater product purity, and simpler workups compared to conventional heating. nih.govsemanticscholar.org It has been successfully used for synthesizing a wide range of heterocyclic compounds and could be a valuable tool for producing novel this compound derivatives under mild conditions. nih.govsci-hub.se

Photoredox Catalysis: Recent advances in photoredox catalysis offer novel strategies for C-H functionalization, providing a direct way to modify complex molecules. mdpi.com This approach, which uses light to initiate catalytic cycles, could potentially be used to introduce alkyl or other functional groups onto the piperazine ring or the phenyl group of this compound, bypassing the need for pre-functionalized starting materials and opening pathways to previously inaccessible derivatives. mdpi.com

Potential for Advanced Derivative Synthesis and Characterization

The structural core of this compound provides multiple sites for chemical modification, allowing for the creation of a diverse library of novel compounds. Advanced synthetic strategies can be employed to systematically explore the chemical space around this scaffold.

Selective Synthesis Strategies: The synthesis of 1-alkyl-3-phenylpiperazines requires careful control to ensure selective substitution. Established methods for the synthesis of the related compound, 1-methyl-3-phenylpiperazine, utilize protecting groups (e.g., benzyl (B1604629) or Boc groups) on the N4 nitrogen to direct alkylation (e.g., ethylation) to the N1 position, followed by deprotection and reduction steps. arkat-usa.orgresearchgate.net These selective strategies serve as a foundation for producing this compound and can be adapted to introduce a wide variety of substituents.

Systematic Structural Modifications: Future synthetic efforts can focus on three primary areas of modification:

N1-Position: The ethyl group can be replaced with a range of other alkyl or functionalized chains to probe steric and electronic requirements for biological activity. This can be achieved through standard N-alkylation reactions. mdpi.com

C3-Phenyl Ring: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups (e.g., halogens, methoxy, trifluoromethyl). nih.govnih.gov The synthesis of such analogues would allow for a detailed exploration of how substituents on the aromatic ring influence molecular properties and interactions.

Hybrid Molecules: The this compound core can be conjugated with other known pharmacophores or heterocyclic systems, such as benzothiazine, thiazolidinone, or coumarin (B35378) moieties, to create hybrid molecules with potentially novel or synergistic activities. nih.govmdpi.comnih.gov

The following table outlines potential synthetic strategies for creating advanced derivatives of this compound.

| Modification Site | Reaction Type | Potential Reagents | Derivative Type | Supporting Rationale |

|---|---|---|---|---|

| N1-Position | Nucleophilic Substitution | Propyl bromide, Benzyl chloride, Chloroethanol | N-Alkyl, N-Benzyl, N-Hydroxyethyl derivatives | Standard methods for N-alkylation of piperazines are well-established. mdpi.com |

| C3-Phenyl Ring | Aromatic Nucleophilic Substitution (SNAr) | Substituted 2-chloro-nitrobenzenes | Nitro- and amino-phenyl derivatives | SNAr reactions are commonly used to create N-arylpiperazines. mdpi.com |